molecular formula C10H12FNO2 B5716344 N-(4-fluorobenzyl)-2-methoxyacetamide

N-(4-fluorobenzyl)-2-methoxyacetamide

Cat. No.: B5716344
M. Wt: 197.21 g/mol
InChI Key: GDVSAXILJSAQOC-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-2-methoxyacetamide is a fluorinated acetamide derivative characterized by a 4-fluorobenzyl group attached to the nitrogen of a 2-methoxy-substituted acetamide backbone. This compound is of interest in medicinal and agrochemical research due to the pharmacophoric properties imparted by the fluorine atom (electron-withdrawing effects) and the methoxy group (polarity modulation). Its synthesis typically involves coupling 4-fluorobenzylamine with 2-methoxyacetyl chloride under anhydrous conditions, followed by purification via recrystallization .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-14-7-10(13)12-6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVSAXILJSAQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of N-(4-fluorobenzyl)-2-methoxyacetamide with related compounds:

Compound Name Substituents on Acetamide/Benzyl Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) LogP* (Predicted)
This compound 2-methoxy, 4-F-benzyl -OCH₃, -F ~197.2 Not reported ~1.8
N-(4-Fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazinyl]acetamide Pyridazinyl, 4-F-2-MeO-phenyl -OCH₃, -F, pyridazinone ~399.3 Not reported ~2.5
Flufenacet Trifluoromethyl-thiadiazolyl -CF₃, -S- 364.34 75 ~3.9
2-Chloro-N-(4-fluorophenyl)acetamide 2-Cl, 4-F-phenyl -Cl, -F 201.6 Not reported ~2.1
N-(3-Aminophenyl)-2-methoxyacetamide 2-methoxy, 3-NH₂-phenyl -OCH₃, -NH₂ 234.68 Not reported ~1.2

*LogP values estimated using fragment-based methods.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorobenzyl group enhances lipophilicity (↑LogP) compared to non-fluorinated analogs. Methoxy groups (e.g., in the target compound) reduce LogP slightly compared to chloro or trifluoromethyl substituents .
  • Thermal Stability : Flufenacet’s higher melting point (75°C) suggests enhanced crystallinity due to its rigid thiadiazolyl group .
Enzyme Inhibition
  • PDE4 Inhibition: Analogs like GW842470X (IC₅₀ = 9.7 nM for PDE4) highlight the role of fluorobenzyl groups in enhancing binding affinity to phosphodiesterase enzymes .
  • Antiviral Activity : Fluorobenzyl acetamides, such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide, exhibit inhibitory activity against SARS-CoV-2, suggesting structural motifs relevant to viral protease binding .
Agrochemical Use

Flufenacet’s efficacy as a herbicide underscores the importance of fluorinated acetamides in disrupting plant lipid synthesis . The target compound’s methoxy group may reduce environmental persistence compared to trifluoromethyl analogs.

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